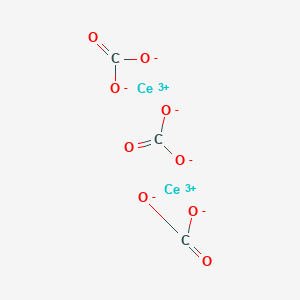
Cerium(III) carbonate
Cat. No. B082857
Key on ui cas rn:
14623-75-7
M. Wt: 460.26 g/mol
InChI Key: GHLITDDQOMIBFS-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
Patent
US08052775B2
Procedure details


Colloid preparation: the solution of cerium nitrate and the solution of sodium carbonate are simultaneously dropped in one beaker at 55° C., PH=9 to obtain an alkali cerium carbonate colloid. The colloid was washed 5 times with distilled water. If the above solution of sodium carbonate is replaced by the solution of potassium carbonate, ammonia, sodium hydroxide and/or potassium hydroxide as precipitator, the corresponding colloid or precipitates will be obtained.
Name
cerium nitrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
[N+]([O-])([O-])=O.[Ce+3:5].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[C:14](=[O:17])([O-:16])[O-:15].[Na+].[Na+]>>[C:14](=[O:15])([O-:17])[O-:16].[Ce+3:5].[C:14](=[O:15])([O-:17])[O-:16].[C:14](=[O:15])([O-:17])[O-:16].[Ce+3:5] |f:0.1.2.3,4.5.6,7.8.9.10.11|
|
Inputs


Step One
|
Name
|
cerium nitrate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])[O-].[Ce+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Colloid preparation
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C([O-])([O-])=O.[Ce+3].C([O-])([O-])=O.C([O-])([O-])=O.[Ce+3]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
